Theophylline, 8,8'-pentamethylenebis(2-thio-
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Overview
Description
Theophylline, 8,8’-pentamethylenebis(2-thio-: is a chemical compound known for its unique structure and properties. It is a derivative of theophylline, a well-known xanthine used in medicine for its bronchodilator effects. The compound has a molecular formula of C19H24N8O2S2 and a molecular weight of 460.63 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8,8’-pentamethylenebis(2-thio- involves the reaction of theophylline with a pentamethylene bridge and thiol groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8,8’-pentamethylenebis(2-thio- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Chemistry: In chemistry, Theophylline, 8,8’-pentamethylenebis(2-thio- is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in experiments to understand its interaction with biological molecules.
Medicine: Theophylline, 8,8’-pentamethylenebis(2-thio- has potential therapeutic applications due to its structural similarity to theophylline. It may be investigated for its effects on respiratory conditions, inflammation, and other medical conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Theophylline, 8,8’-pentamethylenebis(2-thio- involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of specific pathways, depending on its structure and the context of its use. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and downstream signaling events.
Comparison with Similar Compounds
- Theophylline
- Caffeine
- Theobromine
Comparison: Theophylline, 8,8’-pentamethylenebis(2-thio- is unique due to its pentamethylene bridge and thiol groups, which differentiate it from other xanthine derivatives like theophylline, caffeine, and theobromine. These structural differences may result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6466-31-5 |
---|---|
Molecular Formula |
C19H24N8O2S2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
8-[5-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)pentyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C19H24N8O2S2/c1-24-14-12(16(28)26(3)18(24)30)20-10(22-14)8-6-5-7-9-11-21-13-15(23-11)25(2)19(31)27(4)17(13)29/h5-9H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
BCADCRQRLZMCMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Origin of Product |
United States |
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